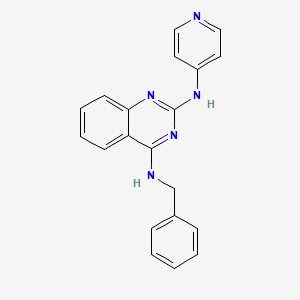![molecular formula C17H20N2O4S B4481793 1-acetyl-N-[3-(furan-2-yl)propyl]-2,3-dihydro-1H-indole-5-sulfonamide](/img/structure/B4481793.png)
1-acetyl-N-[3-(furan-2-yl)propyl]-2,3-dihydro-1H-indole-5-sulfonamide
Overview
Description
1-acetyl-N-[3-(furan-2-yl)propyl]-2,3-dihydro-1H-indole-5-sulfonamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, combines the indole nucleus with a furan ring and a sulfonamide group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-acetyl-N-[3-(furan-2-yl)propyl]-2,3-dihydro-1H-indole-5-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common approach is the condensation of furan-2-carbaldehyde with malonic acid to form 3-(furan-2-yl)propenoic acid . This intermediate can then be esterified to form the corresponding ester, which is further reacted with an indole derivative under specific conditions to introduce the sulfonamide group .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems and controlled reaction conditions to minimize side reactions and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
1-acetyl-N-[3-(furan-2-yl)propyl]-2,3-dihydro-1H-indole-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form corresponding furan derivatives.
Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole nucleus due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitro compounds can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives .
Scientific Research Applications
1-acetyl-N-[3-(furan-2-yl)propyl]-2,3-dihydro-1H-indole-5-sulfonamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-acetyl-N-[3-(furan-2-yl)propyl]-2,3-dihydro-1H-indole-5-sulfonamide involves its interaction with specific molecular targets. The indole nucleus can bind to various receptors in the body, modulating their activity and leading to therapeutic effects . The sulfonamide group enhances the compound’s ability to interact with enzymes and proteins, further contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 1-acetyl-N-[3-(furan-2-yl)propyl]-2,3-dihydro-1H-indole-5-sulfonamide
- 1-acetyl-N-[3-(furan-2-yl)propyl]-2,3-dihydro-1H-indole-5-carboxamide
- 1-acetyl-N-[3-(furan-2-yl)propyl]-2,3-dihydro-1H-indole-5-thioamide
Uniqueness
The presence of the sulfonamide group in this compound distinguishes it from other similar compounds. This group enhances its solubility and ability to form hydrogen bonds, which can improve its interaction with biological targets and increase its therapeutic potential .
Properties
IUPAC Name |
1-acetyl-N-[3-(furan-2-yl)propyl]-2,3-dihydroindole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-13(20)19-10-8-14-12-16(6-7-17(14)19)24(21,22)18-9-2-4-15-5-3-11-23-15/h3,5-7,11-12,18H,2,4,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSCNTRLOACRAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NCCCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(dimethylamino)-5-(1-pyrrolidinylcarbonyl)phenyl]-4-methoxybenzamide](/img/structure/B4481713.png)
![N-(3-CHLOROPHENYL)-N'-{2-[4-(2-PYRIMIDINYL)PIPERAZINO]ETHYL}UREA](/img/structure/B4481720.png)
![2-ethyl-3-(4-fluorophenyl)-7-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4481726.png)
![2-METHYL-3-(N-METHYLMETHANESULFONAMIDO)-N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}BENZAMIDE](/img/structure/B4481731.png)
![1-METHANESULFONYL-N-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}PIPERIDINE-3-CARBOXAMIDE](/img/structure/B4481732.png)

![4-[4-(diethylamino)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B4481740.png)
![N-(3-methylphenyl)-4-[6-(3-pyridinylamino)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B4481755.png)
![2-methyl-6-({4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}sulfonyl)-1,3-benzothiazole](/img/structure/B4481766.png)
![3-{3-[(5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-2-OXOPROPYL}-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B4481773.png)
![2-{3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)carbonyl]-5-isoxazolyl}phenol](/img/structure/B4481774.png)
![N,4-dimethyl-N-[2-methyl-4-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4481777.png)
![N'-(5,6-dimethylfuro[2,3-d]pyrimidin-4-yl)-N,N-diethyl-1,3-propanediamine](/img/structure/B4481782.png)
![4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]-N-(2-ethylphenyl)piperazine-1-carboxamide](/img/structure/B4481783.png)
